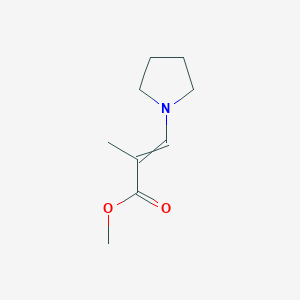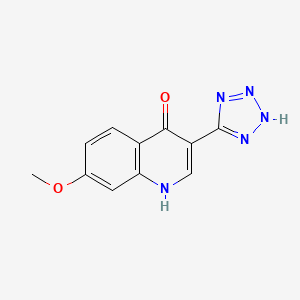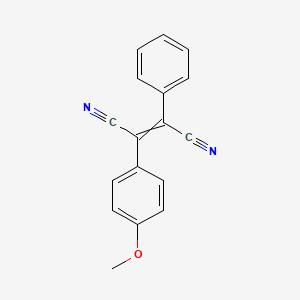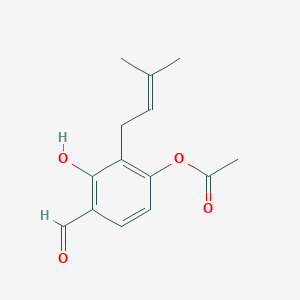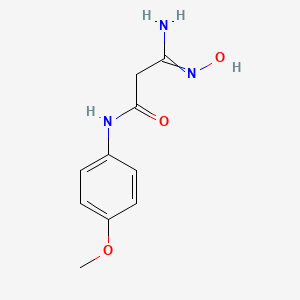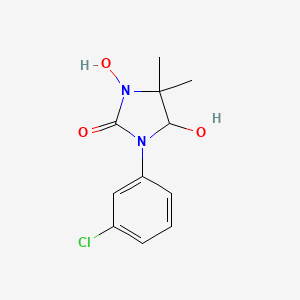![molecular formula C23H20BrPSe B14576839 Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide CAS No. 61563-74-4](/img/structure/B14576839.png)
Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide is an organophosphorus compound that features a phosphonium cation bonded to a selenophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(selenophen-3-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a selenophenylmethyl halide under controlled conditions. The reaction is carried out in a polar organic solvent, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The selenophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which triphenyl[(selenophen-3-yl)methyl]phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can form stable complexes with nucleophiles and electrophiles, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: A similar compound with a methyl group instead of a selenophenyl group.
Triphenylphosphine: A related compound without the selenophenyl group.
Uniqueness
Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide is unique due to the presence of the selenophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61563-74-4 |
|---|---|
Molecular Formula |
C23H20BrPSe |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
triphenyl(selenophen-3-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C23H20PSe.BrH/c1-4-10-21(11-5-1)24(18-20-16-17-25-19-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-17,19H,18H2;1H/q+1;/p-1 |
InChI Key |
NPGXRLITRVXBMV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C[Se]C=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


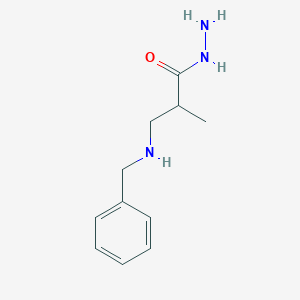
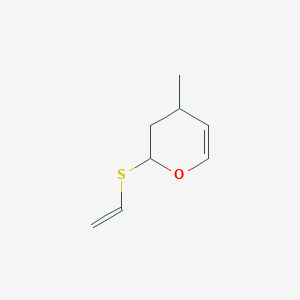
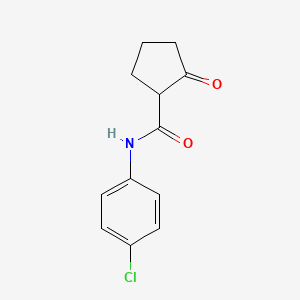
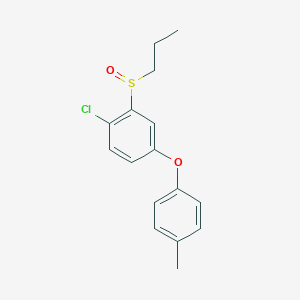
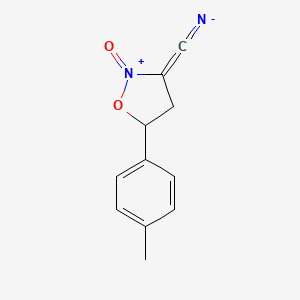
![Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-](/img/structure/B14576786.png)
![(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14576789.png)
